Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate is a chemical compound with the molecular formula C9H12ClN3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a cyanoacetamido group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with cyanoacetamide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-hydroxybutanoate: A related compound with a hydroxy group instead of the cyanoacetamido group.
Ethyl 4-chloro-3-oxobutanoate: The precursor used in the synthesis of ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate.
Uniqueness
This compound is unique due to its cyanoacetamido group, which imparts specific chemical and biological properties. This group allows for a wide range of chemical modifications and interactions, making the compound versatile in various applications .
Properties
Molecular Formula |
C9H12ClN3O3 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
ethyl 4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C9H12ClN3O3/c1-2-16-9(15)5-7(6-10)12-13-8(14)3-4-11/h2-3,5-6H2,1H3,(H,13,14) |
InChI Key |
IHTUMGBYYMTYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.